Physical and chemical properties of Ethyl 2-aminothiazole-4-carboxylate
Physical and chemical properties of Ethyl 2-aminothiazole-4-carboxylate
An In-depth Technical Guide to Ethyl 2-aminothiazole-4-carboxylate
Ethyl 2-aminothiazole-4-carboxylate is a pivotal heterocyclic compound widely utilized as a versatile building block in the realms of medicinal chemistry and agrochemical synthesis. Its unique molecular architecture, featuring a reactive aminothiazole core coupled with an ethyl ester moiety, makes it a valuable intermediate for the synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of its physical and chemical properties, experimental protocols, and its significant role in drug discovery and development.
Physical and Chemical Properties
Ethyl 2-aminothiazole-4-carboxylate is typically a white to pale beige or pale yellow crystalline powder.[1][2] Its fundamental properties are summarized in the table below, providing a clear reference for researchers and chemists.
| Property | Value | Reference |
| CAS Number | 5398-36-7 | [1] |
| Molecular Formula | C₆H₈N₂O₂S | [2] |
| Molecular Weight | 172.21 g/mol | [2] |
| Appearance | White to Orange to Green powder to crystal | |
| Melting Point | 177-181 °C | [3][4] |
| Boiling Point | 308.0 ± 15.0 °C (Predicted) | [1] |
| Density | 1.336 ± 0.06 g/cm³ (Predicted) | [1] |
| Solubility | Slightly soluble in DMSO and Methanol | [1] |
| pKa | 2.60 ± 0.10 (Predicted) | [1] |
| Maximum Absorption (λmax) | 284 nm (in Methanol) | [1] |
| InChI | 1S/C6H8N2O2S/c1-2-10-5(9)4-3-11-6(7)8-4/h3H,2H2,1H3,(H2,7,8) | [2] |
| SMILES | CCOC(=O)C1=CSC(=N1)N | [2] |
Spectral Data
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of Ethyl 2-aminothiazole-4-carboxylate. Key spectral data are available from various sources:
-
¹H NMR and ¹³C NMR: Nuclear Magnetic Resonance spectra are available for this compound, providing detailed information about its atomic structure.[2][5]
-
Infrared (IR) Spectroscopy: FTIR spectra, often recorded using KBr pellets, are used to identify the functional groups present in the molecule.[2]
-
Mass Spectrometry (MS): GC-MS data is available, which helps in determining the molecular weight and fragmentation pattern of the compound.[2]
Experimental Protocols
Synthesis of Ethyl 2-aminothiazole-4-carboxylate (Hantzsch Thiazole Synthesis)
A common and efficient method for the preparation of Ethyl 2-aminothiazole-4-carboxylate is the Hantzsch thiazole synthesis.[1][6] This reaction involves the condensation of an α-haloketone (or ester) with a thioamide.
Materials:
-
Thiourea
-
Ethyl bromopyruvate
-
Ethanol
Procedure:
-
A mixture of thiourea (1.2 mmol) and ethyl bromopyruvate (1 mmol) is prepared in ethanol (2 mL).[1][6]
-
The reaction mixture is stirred at 70°C for approximately 1 hour.[1][6]
-
Upon completion of the reaction, which can be monitored by thin-layer chromatography, the mixture is cooled to room temperature.[1][6]
-
The cooled mixture is then poured into ice water, causing the product to precipitate.[1][6]
-
The resulting solid precipitate is collected by filtration and dried to yield Ethyl 2-aminothiazole-4-carboxylate.[1][6]
Caption: General workflow for the synthesis of Ethyl 2-aminothiazole-4-carboxylate.
Reactivity and Applications in Drug Development
The chemical reactivity of Ethyl 2-aminothiazole-4-carboxylate is centered around the nucleophilic 2-amino group and the ester functionality, which can be readily modified. This makes it a highly valuable scaffold in medicinal chemistry.
Key Intermediate in Kinase Inhibitors
Ethyl 2-aminothiazole-4-carboxylate is a key intermediate in the synthesis of various pharmaceuticals, particularly kinase inhibitors used in cancer therapy.[1][7] The 2-aminothiazole moiety is a well-established pharmacophore that can form crucial hydrogen bond interactions with the hinge region of protein kinases.
Notable applications include its use in the preparation of:
-
Anaplastic Lymphoma Kinase (ALK) Inhibitors: These are targeted therapies for certain types of non-small cell lung cancer.[1][8]
-
Stearoyl-CoA Desaturase (SCD1) Inhibitors: These compounds are being investigated for their potential in treating cancer and metabolic disorders.[1][7][8]
The general pathway from this intermediate to a final drug candidate involves several synthetic steps where the amino group and the ester are functionalized to build the final complex molecule.[9]
Caption: Role of Ethyl 2-aminothiazole-4-carboxylate in the drug discovery pipeline.
Other Applications
Beyond pharmaceuticals, this compound also finds use in the agrochemical industry as a building block for developing effective and environmentally conscious pesticides and herbicides.[4] Its derivatives have been explored for a wide range of biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.[4][9][10]
Safety and Handling
Ethyl 2-aminothiazole-4-carboxylate is classified as an irritant.[1] It is known to cause skin and serious eye irritation.[11] It may also be harmful if swallowed or in contact with skin and may cause respiratory irritation.[11] Therefore, appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn when handling this chemical. It should be stored in a cool, dry, and dark place in a tightly sealed container.[1]
References
- 1. Ethyl 2-amino-1,3-thiazole-4-carboxylate CAS#: 5398-36-7 [m.chemicalbook.com]
- 2. Ethyl 2-aminothiazole-4-carboxylate | C6H8N2O2S | CID 73216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. エチル-2-アミノチアゾール-4-カルボキシラート 96% | Sigma-Aldrich [sigmaaldrich.com]
- 4. chemimpex.com [chemimpex.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Ethyl 2-amino-1,3-thiazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. Ethyl 2-amino-1,3-thiazole-4-carboxylate | 5398-36-7 [chemicalbook.com]
- 9. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Ethyl 2-aminothiazole-4-carboxylate - High purity | EN [georganics.sk]
